molecular formula C14H17BrN2O2 B13942779 Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate

Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate

Cat. No.: B13942779
M. Wt: 325.20 g/mol
InChI Key: TVTHORBFLJMTFT-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate is a synthetic organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butyl ester group, a bromine atom, and two methyl groups attached to the benzimidazole core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 2,4-dimethyl-1h-benzo[d]imidazole followed by esterification with tert-butyl chloroformate. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods like column chromatography and recrystallization ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions to yield different derivatives.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Ester Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) can facilitate the hydrolysis.

Major Products Formed

The major products formed from these reactions include substituted benzimidazoles, oxidized or reduced derivatives, and carboxylic acids.

Scientific Research Applications

Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.

    Biological Studies: The compound can be used to study the biological activity of benzimidazole derivatives, including their antimicrobial, antiviral, and anticancer properties.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and tert-butyl ester group can influence the compound’s binding affinity and selectivity towards these targets. The benzimidazole core is known to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-1h-benzo[d]imidazole: Lacks the bromine atom and tert-butyl ester group, resulting in different chemical properties and biological activities.

    6-Bromo-1h-benzo[d]imidazole: Contains the bromine atom but lacks the methyl groups and tert-butyl ester group.

    Tert-butyl 1h-benzo[d]imidazole-1-carboxylate: Contains the tert-butyl ester group but lacks the bromine atom and methyl groups.

Uniqueness

Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate is unique due to the presence of all three functional groups (bromine atom, tert-butyl ester, and methyl groups) on the benzimidazole core. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17BrN2O2

Molecular Weight

325.20 g/mol

IUPAC Name

tert-butyl 6-bromo-2,4-dimethylbenzimidazole-1-carboxylate

InChI

InChI=1S/C14H17BrN2O2/c1-8-6-10(15)7-11-12(8)16-9(2)17(11)13(18)19-14(3,4)5/h6-7H,1-5H3

InChI Key

TVTHORBFLJMTFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2C(=O)OC(C)(C)C)C)Br

Origin of Product

United States

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